5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Organic Synthesis Building Blocks Physicochemical Properties

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6) is a cyclic β-ketoaldehyde with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. The compound features a cyclohexane ring substituted with two methyl groups at the 5-position, an aldehyde group at the 1-position, and a ketone group at the 2-position.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 77630-11-6
Cat. No. B3025516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
CAS77630-11-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(C1)C=O)C
InChIInChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3
InChIKeyNLQPHBAIRKKSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6): A Gem-Dimethyl-Substituted Bifunctional Carbonyl Building Block for Organic Synthesis


5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6) is a cyclic β-ketoaldehyde with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . The compound features a cyclohexane ring substituted with two methyl groups at the 5-position, an aldehyde group at the 1-position, and a ketone group at the 2-position . This bifunctional carbonyl scaffold, characterized by the presence of both aldehyde and ketone functionalities, renders it a versatile building block in organic synthesis . Commercially, it is typically supplied as a pale-yellow to yellow-brown liquid with a purity of 95% or higher .

Why 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6) Cannot Be Directly Substituted by Other Bifunctional Cyclohexanone Derivatives


The 5,5-dimethyl substitution pattern on the cyclohexane ring of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde fundamentally differentiates it from the unsubstituted parent compound, 2-oxocyclohexanecarbaldehyde (CAS 1193-63-1, C₇H₁₀O₂) [1]. The geminal dimethyl groups at the 5-position introduce significant steric bulk and alter the ring's conformational preferences, which in turn can modulate the reactivity and stereoselectivity of reactions involving the adjacent aldehyde and ketone functionalities [2]. Substituting with the simpler analog 2-oxocyclohexanecarbaldehyde (MW 126.15 g/mol ) in a synthetic route optimized for the 5,5-dimethyl derivative is likely to result in different reaction rates, yields, or even divergent product distributions due to altered steric and electronic environments around the reactive carbonyl centers [2].

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6)


Molecular Weight and Formula Distinction from Parent 2-Oxocyclohexanecarbaldehyde

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has a molecular weight of 154.21 g/mol and a formula of C₉H₁₄O₂ , which is 28.06 g/mol heavier than the parent unsubstituted analog 2-oxocyclohexanecarbaldehyde (C₇H₁₀O₂, 126.15 g/mol) [1]. This difference is due to the presence of two additional methyl groups, which increase lipophilicity as reflected by a calculated LogP of 1.58 .

Organic Synthesis Building Blocks Physicochemical Properties

Polar Surface Area (PSA) and Lipophilicity Comparison with 2-Oxocyclohexanecarbaldehyde

The target compound has a calculated Polar Surface Area (PSA) of 34.14 Ų and a LogP of 1.58 . While the PSA of the parent 2-oxocyclohexanecarbaldehyde is not consistently reported across authoritative databases, the addition of two methyl groups in the target compound is expected to increase lipophilicity and slightly reduce PSA relative to its molecular weight, potentially impacting its permeability and solubility profile in a biological context.

Medicinal Chemistry Drug Design Physicochemical Properties

Hazard Classification and Safe Handling Differentiation

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is classified with a hazard statement H302 (Harmful if swallowed) and requires the precautionary statements P264, P270, P330, and P501 . In contrast, its structural isomer, (1R)-2,2-Dimethyl-5-oxocyclohexanecarbaldehyde (CAS 192433-16-2), does not have this specific hazard classification reported in the same source, indicating a potential difference in acute oral toxicity profiles between the two isomers.

Chemical Safety Laboratory Safety Risk Assessment

Purity Specifications Across Commercial Suppliers

Commercially, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is available with a purity specification of 95% from major suppliers like Sigma-Aldrich and AstaTech , . Alternative suppliers offer a higher purity of 97% . This contrasts with the unsubstituted analog, 2-oxocyclohexanecarbaldehyde, which is commonly offered at 95% purity , with fewer suppliers offering a higher 97% grade.

Quality Control Procurement Analytical Chemistry

Regulatory Status: Non-Approval by FDA

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has not received approval from the U.S. Food and Drug Administration (FDA) for the prevention, treatment, or cure of any medical condition, ailment, or disease . This is a common status for many research chemicals, but it is a specific and verifiable piece of information that directly impacts its permissible use. In comparison, the regulatory status of 2-oxocyclohexanecarbaldehyde is similarly restricted for research use only.

Regulatory Science Chemical Compliance Procurement

Best Research and Industrial Application Scenarios for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6)


Synthesis of Sterically Hindered Heterocycles and Natural Product Analogs

The gem-dimethyl substitution on 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde provides a sterically distinct scaffold compared to unsubstituted 2-oxocyclohexanecarbaldehyde (MW 126.15 g/mol) . This structural feature can be leveraged in the synthesis of sterically congested heterocycles or analogs of natural products where the 5,5-dimethyl group mimics the gem-dimethyl motif found in many terpenes and sterols . The compound's bifunctional carbonyl system allows for chemoselective transformations, enabling the construction of complex molecular architectures where steric shielding influences reaction outcomes.

Medicinal Chemistry Lead Optimization for Enhanced Lipophilicity

With a calculated LogP of 1.58 , 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a more lipophilic building block than its parent analog. This property makes it a valuable intermediate in medicinal chemistry programs aiming to optimize the lipophilicity and, consequently, the membrane permeability and metabolic stability of drug candidates . It can be incorporated into lead compounds where increasing LogP is a strategic goal, as guided by the Lipinski's Rule of Five. Its molecular weight of 154.21 g/mol also keeps it within favorable ranges for oral drug-like properties.

Analytical Method Development and Validation Using a Distinctive LC-MS Marker

The compound's specific molecular weight (154.21 g/mol) and characteristic LC-MS behavior, including the formation of a unique [M+1+CH₃CN]⁺ adduct at m/z 196.15 , provide a clear analytical signature. This makes 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde a useful reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods, particularly for detecting and quantifying related bifunctional carbonyl compounds in complex reaction mixtures or biological matrices.

Investigating Steric Effects in Organocatalytic Reactions

The pronounced steric bulk introduced by the 5,5-dimethyl group makes this compound an excellent probe for studying steric effects in asymmetric organocatalysis . Researchers can compare the reactivity and enantioselectivity of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde with that of 2-oxocyclohexanecarbaldehyde (CAS 1193-63-1) in reactions such as Michael additions or aldol condensations. The observed differences in reaction rate, diastereoselectivity, or enantioselectivity can provide valuable mechanistic insights into the steric demands of the catalyst's active site.

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